BenchChemオンラインストアへようこそ!

N-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide

KDM5A Histone Demethylase Enzymatic IC50

CPI-455 is the definitive chemical probe for KDM5-driven drug-tolerant persister (DTP) research. Unlike alternative inhibitors (e.g., PBIT, KDM5-C70), CPI-455 provides uniform low-nanomolar inhibition of KDM5A/B/C (IC50 10/3/14 nM) with >200-fold selectivity over KDM4/KDM7, backed by a published KDM5A co-crystal structure and validated DTP ablation in PC9/gefitinib and MEL624/vemurafenib co-treatment models. Procurement teams should select CPI-455 to ensure reproducible, off-target-free epigenetic results.

Molecular Formula C17H15N5OS
Molecular Weight 337.4
CAS No. 1203214-60-1
Cat. No. B2398279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide
CAS1203214-60-1
Molecular FormulaC17H15N5OS
Molecular Weight337.4
Structural Identifiers
SMILESCC(C)N1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
InChIInChI=1S/C17H15N5OS/c1-11(2)22-8-7-14(21-22)16(23)20-17-19-15(10-24-17)13-5-3-12(9-18)4-6-13/h3-8,10-11H,1-2H3,(H,19,20,23)
InChIKeyARLCKTIDFPJKGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-Cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide (CPI-455): Procurement-Grade Pan-KDM5 Inhibitor for Epigenetic Oncology Research


N-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide (CAS 1203214-60-1, also supplied as the HCl salt CAS 1628208-23-0), widely known as CPI-455, is a pan-KDM5 (JARID1) histone demethylase inhibitor tool compound first characterized in a 2016 Nature Chemical Biology study [1]. It belongs to the thiazolyl-pyrazole carboxamide structural class and acts as an active-site inhibitor of the Jumonji C domain-containing KDM5 subfamily. The compound was co-crystallized with KDM5A, confirming its mechanism of action, and has become a widely cited chemical probe for dissecting KDM5-dependent epigenetic regulation in drug-tolerant persister cancer cell biology [1].

Why In-Class KDM5 Inhibitors Cannot Be Substituted for CPI-455 Without Quantitative Justification


KDM5 inhibitors span a wide potency and selectivity range, from early micromolar compounds such as PBIT to sub-nanomolar tool molecules like KDM5-C70, yet pan-KDM5 IC50 values alone do not predict functional selectivity or cellular pharmacodynamic (PD) outcome [1][2]. CPI-455 occupies a distinct position: it is the only KDM5 inhibitor for which a co-crystal structure with KDM5A has been published alongside comprehensive enzymatic selectivity profiling across eight KDM family members and functional validation in drug-tolerant persister (DTP) models [1]. Substituting a compound with weaker selectivity (e.g., PBIT, which requires ~600-fold higher concentrations for KDM5A inhibition) or a structurally unrelated inhibitor lacking published DTP data introduces risks of off-target demethylase inhibition, absent cellular H3K4me3 elevation, or failure to recapitulate published DTP ablation phenotypes [1][2].

CPI-455 (CAS 1203214-60-1): Quantitative Differentiation Evidence for Scientific Procurement Decisions


KDM5A Enzymatic Potency: CPI-455 vs. First-Generation Inhibitor PBIT

CPI-455 inhibits full-length KDM5A with an IC50 of 10 ± 1 nM in TR-FRET enzymatic assays [1]. In contrast, the first-generation KDM5 inhibitor PBIT exhibits an IC50 of approximately 6 µM against KDM5A (~600-fold weaker) . This potency difference directly determines the achievable intracellular concentrations needed for target engagement and dictates whether KDM5 inhibition can be achieved at concentrations compatible with cellular viability assays without solvent toxicity.

KDM5A Histone Demethylase Enzymatic IC50 Epigenetics

Pan-KDM5 Subfamily Coverage: CPI-455 vs. KDM5-C70 (GS-5801)

CPI-455 inhibits all three major KDM5 family members with single-digit to low-double-digit nanomolar IC50 values: KDM5A (10 nM), KDM5B (3 nM), and KDM5C (14 nM) [1]. KDM5-C70 (GS-5801), a cell-permeable ethyl ester prodrug of KDM5-C49, exhibits IC50 values of 300 nM, 300 nM, and 580 nM against KDM5A, B, and C, respectively . CPI-455 is thus 30- to 100-fold more potent across the KDM5 subfamily, providing a broader window for complete pan-KDM5 inhibition in cellular assays.

KDM5B KDM5C Pan-KDM5 Inhibitor Subfamily Potency

KDM Family Selectivity: CPI-455 vs. Broad-Spectrum JmjC Inhibitors

CPI-455 demonstrates >200-fold selectivity for KDM5A over KDM4C and ~770-fold selectivity over KDM7B, with no measurable inhibition of KDM2B, KDM3B, or KDM6A at concentrations up to 50 µM [1]. This selectivity profile surpasses that of broader JmjC-KDM pan-inhibitors such as JIB-04, which inhibits KDM5A, KDM4A, and KDM6 isozymes with IC50 values in the low-micromolar range without subfamily discrimination [2]. A review of KDM5 inhibitors explicitly identifies CPI-455 as the prototype tool compound with at least 500-fold selectivity over non-KDM5 KDM families [2].

KDM Selectivity KDM4C KDM7B Off-Target Profiling

Functional Cellular Activity: Drug-Tolerant Persister Cell Reduction by CPI-455

In the seminal Nature Chemical Biology study, CPI-455 treatment elevated global H3K4me3 levels in HeLa cells in a dose-dependent manner and significantly reduced the number of drug-tolerant persister (DTP) cells across multiple cancer cell line models treated with standard chemotherapy or targeted agents, including PC9 (EGFR-mutant NSCLC) treated with gefitinib and MEL624 (melanoma) treated with vemurafenib [1]. By contrast, KDM5-C70 has been reported to upregulate H3K4me3 and inhibit cancer cell growth (85% reduction in MCF7 at 5 µM over 11 days) but has not been demonstrated to reduce DTP populations under the same chemotherapy co-treatment conditions [2]. The DTP reduction phenotype is the functional hallmark that distinguishes CPI-455 as a tool for studying epigenetic mechanisms of therapeutic relapse, not merely a compound that elevates global histone methylation.

Drug-Tolerant Persister H3K4me3 Cancer Persistence Pharmacodynamics

CPI-455 (CAS 1203214-60-1): High-Value Application Scenarios Justified by Quantitative Differentiation Evidence


Dissecting KDM5-Specific Epigenetic Mechanisms in Drug-Tolerant Persister Cell Biology

CPI-455 is the definitive chemical probe for studies investigating the role of H3K4me3 demethylation in the survival of drug-tolerant persister (DTP) cells. Its 600-fold potency advantage over PBIT and >200-fold selectivity over KDM4/KDM7 subfamilies ensures that observed DTP reduction phenotypes can be confidently assigned to KDM5 inhibition rather than to off-target demethylase activity. The published PC9/gefitinib and MEL624/vemurafenib co-treatment DTP models provide directly reproducible experimental frameworks [1].

Pan-KDM5 Pharmacodynamic Target Engagement Studies Requiring Complete Subfamily Inhibition

When experimental objectives require full suppression of KDM5A, KDM5B, and KDM5C demethylase activity to prevent compensatory isoform effects, CPI-455's uniform low-nanomolar IC50 profile (10, 3, and 14 nM respectively) makes it the preferred procurement choice over KDM5-C70, which is 30- to 100-fold less potent and may leave residual KDM5B/C activity at standard cellular test concentrations [1]. This is critical for unambiguous interpretation of H3K4me3 ChIP-seq or global methylation profiling experiments.

Structure-Activity Relationship (SAR) Reference Standard for KDM5 Inhibitor Development

CPI-455 is the only KDM5 inhibitor with a published co-crystal structure bound to KDM5A (PDB available), providing atomic-level resolution of its binding mode within the JmjC catalytic domain [1]. For medicinal chemistry programs synthesizing novel thiazolyl-pyrazole or related KDM5 inhibitors, CPI-455 serves as the structural and biochemical benchmark against which new analogs are compared, enabling rational design based on confirmed binding interactions rather than inferred docking models.

Epigenetic Combination Therapy Preclinical Proof-of-Concept Studies

The demonstration that CPI-455 pretreatment ablates the DTP subpopulation that serves as the founder for therapeutic relapse positions this compound as the standard tool for preclinical combination studies pairing KDM5 inhibition with chemotherapy, targeted kinase inhibitors, or immunotherapy agents [1]. Procurement teams supporting translational oncology programs should select CPI-455 over alternative KDM5 inhibitors that lack published DTP co-treatment validation data, as the DTP ablation endpoint is directly relevant to therapeutic relapse prevention hypotheses.

Quote Request

Request a Quote for N-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.